

# TMR-Biocytin for In Vivo Calcium Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name: TMR Biocytin

Cat. No.: B12405973

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## Introduction

The ability to correlate neuronal structure with functional activity in the context of a living organism is crucial for advancing our understanding of neural circuits in both healthy and diseased states. The TMR-Biocytin in vivo calcium imaging method provides a powerful tool to achieve this by combining anatomical tracing with real-time physiological recordings. TMR-Biocytin is a conjugate of the red fluorescent dye Tetramethylrhodamine (TMR) and Biocytin, a molecule readily transported by neurons.<sup>[1][2][3]</sup> This combination allows for the labeling of individual neurons and their processes (both anterogradely and retrogradely) while simultaneously monitoring their intracellular calcium dynamics, a proxy for neuronal activity.<sup>[1][4]</sup>

One of the key advantages of this technique is its compatibility with popular green fluorescent calcium indicators, such as Fluo-8 AM, enabling dual-color imaging. Furthermore, the biocytin component of the tracer is fixable, permitting post-hoc histological analysis to confirm the morphology of the recorded neuron and its relationship with the surrounding tissue. The red emission spectrum of TMR is also beneficial for deeper tissue imaging due to reduced light scattering. This document provides detailed application notes and protocols for the successful implementation of the TMR-Biocytin in vivo calcium imaging method.

## Data Presentation

**Table 1: Properties of TMR-Biocytin**

Property	Value	Reference
Molecular Weight	~871 g/mol	
Excitation Maximum (1-photon)	544 - 554 nm	
Emission Maximum (1-photon)	571 - 581 nm	
Solubility	Soluble in DMF or DMSO	
Cell Permeability	Membrane impermeant	
Anterograde Transport Velocity	~5.4 mm/h	

**Table 2: Recommended Parameters for Juxtacellular Electroporation**

Parameter	Value Range	Reference
Pipette Tip Diameter	~1 $\mu\text{m}$	
TMR-Biocytin Concentration	1% - 2% in internal solution	
Internal Solution	Artificial Cerebrospinal Fluid (ACSF) or KCl-based solution	
Current Pulse Amplitude	3 - 10 $\mu\text{A}$ (positive current)	
Pulse Duration	500 ms	
Pulse Frequency	2 Hz	
Duration of Electroporation	2 - 5 minutes	

**Table 3: Two-Photon Imaging Parameters for Simultaneous TMR-Biocytin and Fluo-8 Imaging**

Parameter	Recommended Setting	Reference
Excitation Wavelength	800 - 920 nm	
Laser Power at Sample	< 70 mW	
Objective	20x (NA 0.95) or 40x (NA 0.8)	
Emission Filter (Fluo-8)	~494 - 544 nm (Green channel)	
Emission Filter (TMR)	~580 - 680 nm (Red channel)	
Frame Rate	1.95 - 15.63 Hz (dependent on scan area)	

## Experimental Protocols

### Protocol 1: Preparation of TMR-Biocytin Pipettes for Juxtacellular Electroporation

- Prepare the Internal Solution:
  - Prepare artificial cerebrospinal fluid (ACSF) containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, pH 7.4.
  - Alternatively, a potassium-based internal solution can be used.
- Dissolve TMR-Biocytin:
  - Dissolve TMR-Biocytin in the internal solution to a final concentration of 1-2%. Gentle warming and sonication can aid dissolution.
- Filter the Solution:
  - Filter the TMR-Biocytin solution through a 0.2  $\mu$ m syringe filter to remove any precipitates.
- Pull Micropipettes:

- Pull glass micropipettes from borosilicate glass capillaries to a tip diameter of approximately 1  $\mu\text{m}$ .
- Fill the Pipette:
  - Back-fill the micropipette with the filtered TMR-Biocytin solution. Ensure there are no air bubbles in the tip.

## Protocol 2: In Vivo Juxtacellular Electroporation and Calcium Indicator Loading

- Animal Preparation:
  - Anesthetize the animal according to an approved institutional protocol.
  - Secure the animal in a stereotaxic frame.
  - Perform a craniotomy over the brain region of interest.
- Locate Target Neuron:
  - Carefully lower the TMR-Biocytin-filled micropipette into the brain.
  - Use extracellular electrophysiological recordings to identify a target neuron.
- Juxtacellular Electroporation:
  - Once a neuron is isolated, apply positive current pulses (e.g., 3-10  $\mu\text{A}$ , 500 ms duration, 2 Hz) for 2-5 minutes to electroporate the TMR-Biocytin into the cell.
- Bulk Loading of Calcium Indicator (Fluo-8 AM):
  - Prepare a 1 mM solution of Fluo-4 AM or Fluo-8 AM in ACSF containing 20% Pluronic F-127 in DMSO.
  - After TMR-Biocytin electroporation, retract the electroporation pipette.

- Using a new micropipette, pressure inject the calcium indicator solution into the vicinity of the labeled neuron.
- Allow approximately 1 hour for the dye to be taken up by the cells.

## Protocol 3: In Vivo Two-Photon Calcium Imaging

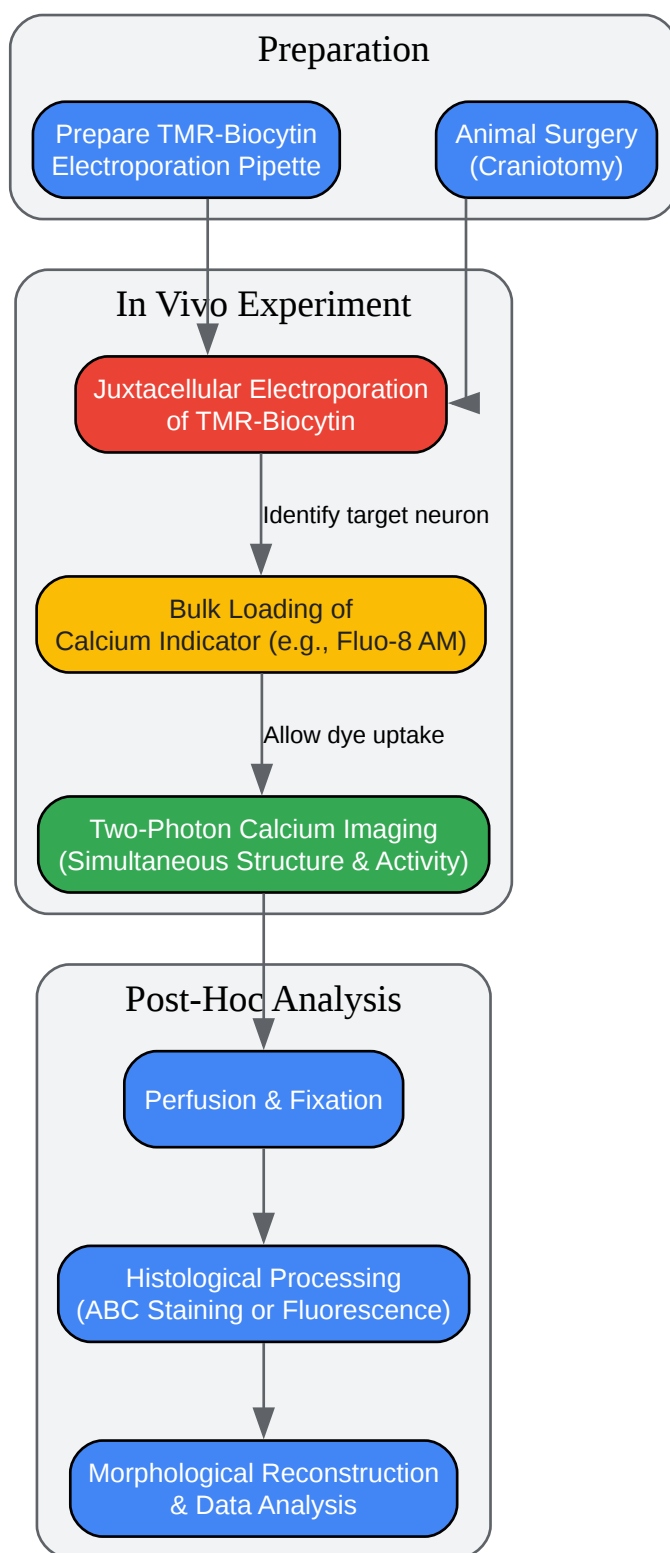
- Microscope Setup:
  - Use a two-photon microscope equipped with a Ti:Sapphire laser.
- Imaging Parameters:
  - Tune the laser to an excitation wavelength between 800 nm and 920 nm to simultaneously excite both TMR-Biocytin and the green calcium indicator.
  - Adjust the laser power to be less than 70 mW at the sample to minimize phototoxicity.
  - Use appropriate emission filters to separate the green (Fluo-8) and red (TMR) fluorescence signals.
- Image Acquisition:
  - Acquire time-lapse images of the region containing the dually labeled neuron.
  - The red channel will provide a stable anatomical image of the neuron and its processes, while the green channel will show dynamic changes in intracellular calcium concentration corresponding to neuronal activity.

## Protocol 4: Post-Hoc Histological Processing

- Perfusion and Fixation:
  - Following the imaging session, transcardially perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Tissue Sectioning:
  - Post-fix the brain in 4% PFA overnight.

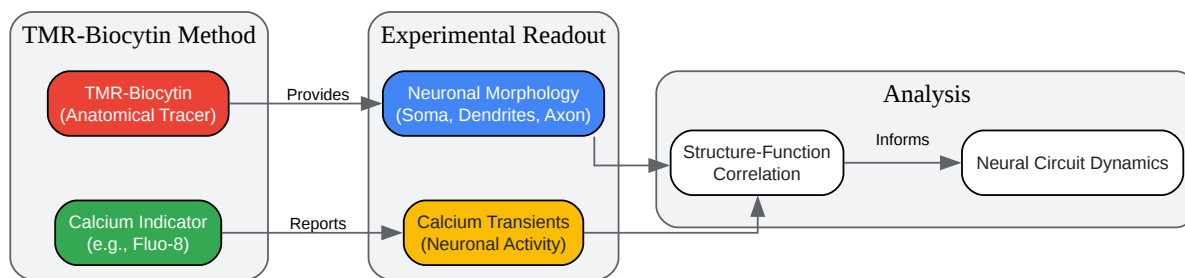
- Cryoprotect the brain in a sucrose solution.
- Section the brain into 40-50  $\mu\text{m}$  sections using a cryostat or vibratome.
- Avidin-Biotin Complex (ABC) Staining (Optional, for signal amplification):
  - Wash sections in PBS.
  - Incubate sections in a blocking solution containing normal serum.
  - Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent).
  - Visualize the biocytin with a chromogen such as diaminobenzidine (DAB). This will create a dark precipitate, permanently labeling the neuron's morphology.
- Fluorescence Imaging of Fixed Tissue:
  - Mount the sections on slides.
  - If ABC staining was not performed, the native TMR fluorescence can be imaged using a confocal or epifluorescence microscope to visualize the neuron's morphology.

## Visualizations



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Experimental workflow for TMR-Biocytin in vivo calcium imaging.



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Investigating neural circuit dynamics with TMR-Biocytin.

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## References

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